(4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanol
Description
(4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanol is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a bromine atom at the fourth position, a cyclopentyl group at the second position, and a hydroxymethyl group at the fifth position of the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C9H13BrN2O |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
(4-bromo-2-cyclopentyl-1H-imidazol-5-yl)methanol |
InChI |
InChI=1S/C9H13BrN2O/c10-8-7(5-13)11-9(12-8)6-3-1-2-4-6/h6,13H,1-5H2,(H,11,12) |
InChI Key |
BSDMKZXRMNFXMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC(=C(N2)CO)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanol can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions typically include mild temperatures and the use of a dehydrating agent to facilitate the cyclization process . Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
In an industrial setting, the production of (4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanol may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial production .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
(4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The presence of the bromine atom and the cyclopentyl group can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-cyclopentyl-1H-imidazol-5-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(4-Methyl-2-cyclopentyl-1H-imidazol-5-yl)methanol: Similar structure but with a methyl group instead of bromine.
(4-Bromo-2-phenyl-1H-imidazol-5-yl)methanol: Similar structure but with a phenyl group instead of cyclopentyl.
Uniqueness
The presence of the bromine atom at the fourth position and the cyclopentyl group at the second position makes (4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanol unique compared to its analogs. These structural features can influence its reactivity, binding affinity, and overall chemical properties, making it a valuable compound for various applications .
Biological Activity
(4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
The molecular formula of (4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanol is C10H12BrN3O, with a molecular weight of approximately 260.13 g/mol. The compound features an imidazole ring, which is known for its biological significance as it can interact with various biological targets.
The biological activity of (4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanol is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. Specifically, imidazole derivatives have been shown to interact with receptors and enzymes involved in critical physiological processes, such as:
- Inhibition of Enzymes : Compounds with imidazole moieties often act as enzyme inhibitors. For example, they can inhibit phosphodiesterases or kinases, leading to altered cellular signaling pathways.
- Receptor Modulation : These compounds may serve as ligands for various receptors, including G-protein coupled receptors (GPCRs), impacting neurotransmission and other signaling cascades.
Anticancer Activity
Recent studies have evaluated the anticancer potential of imidazole derivatives, including (4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanol. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |
| A549 (lung cancer) | 15.8 | Cell cycle arrest |
| HeLa (cervical cancer) | 10.3 | Inhibition of tubulin polymerization |
These findings indicate that (4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanol may disrupt normal cellular functions in cancer cells, leading to reduced viability.
Neuroprotective Effects
Another area of research has focused on the neuroprotective properties of imidazole derivatives. Studies suggest that this compound may exert protective effects against neurodegenerative diseases by inhibiting neuroinflammation and promoting neuronal survival.
Study on Cancer Cell Lines
A study published in Journal of Medicinal Chemistry investigated the effects of various imidazole derivatives on cancer cell lines. The researchers found that (4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanol significantly inhibited cell growth in MCF-7 cells through apoptosis induction mechanisms . This was attributed to the compound's ability to activate caspase pathways.
Neuroprotection in Animal Models
In vivo studies using animal models demonstrated that administration of (4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanol resulted in reduced markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease . This suggests potential therapeutic applications for neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
